奎尼丁盐酸盐

描述

Quinidine is a medication that has been used for its antiarrhythmic properties, particularly in the treatment of cardiac arrhythmias. It is known to block the human cardiac hKv1.5 channel, which is expressed in mammalian cells, at therapeutically relevant concentrations. The blocking action of quinidine is thought to occur at the internal mouth of the ionic pore of the channel, with binding stabilized by hydrophobic interactions . Quinidine is also an active antimalarial compound, originally extracted from the bark of Cinchona trees .

Synthesis Analysis

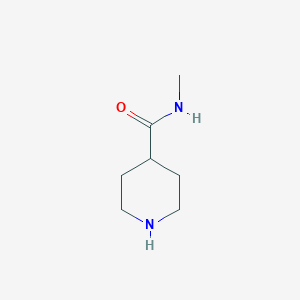

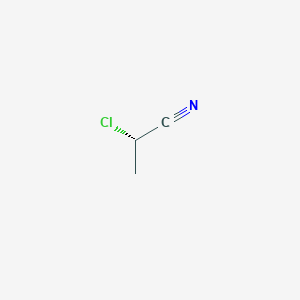

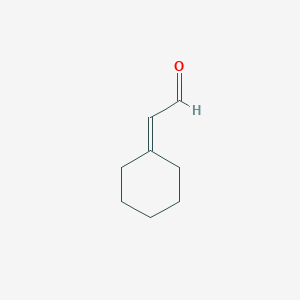

The asymmetric synthesis of quinidine has been achieved through various methods. One approach involves a highly enantio- and diastereoselective synthesis of functionalized isochromans through an organocatalyzed domino reaction, which uses quinidine as a catalyst . Another method for synthesizing quinine and quinidine starts from a proline-catalyzed asymmetric cycloaldolization, leading to high enantioselectivity and yield .

Molecular Structure Analysis

The molecular structure of quinidine has been determined by single-crystal X-ray diffraction, revealing its crystallization as the ethanolate with a molar mass of 370.491 units. The structure supports the proposed configuration of quinidine and provides insights into its absolute configuration . Additionally, a detailed conformational analysis of quinidine has been conducted using molecular mechanics and quantum mechanical methods, identifying six distinct minimum energy conformations and providing insights into the coexistence of different conformers in solution .

Chemical Reactions Analysis

Quinidine is a potent inhibitor of CYP2D6, which is involved in the metabolism of various drugs. It has been shown to significantly decrease the urinary excretion of 7-hydroxylchlorpromazine when administered with chlorpromazine, suggesting that CYP2D6 is involved in the metabolism of chlorpromazine to its hydroxylated metabolite . Quinidine also affects the metabolism of other drugs, such as propafenone, by increasing plasma concentrations of propafenone in extensive metabolizers, indicating that its active metabolites modulate the net drug effect .

Physical and Chemical Properties Analysis

Quinidine's interaction with human cytochrome P450 3A4, which metabolizes the drug, has been examined using the kinetics of CO binding to P450 as a probe of protein conformation and dynamics. This study revealed that quinidine binds to different P450 3A4 species with distinct conformations, acting as an allosteric inhibitor . Furthermore, quinidine has been found to strongly perturb the molecular organization of lipid bilayers, especially those prepared from acidic phospholipids, which may contribute to its pharmacological effects .

Relevant Case Studies

Case studies have demonstrated the impact of quinidine on drug metabolism and pharmacokinetics. For instance, the interaction between quinidine and chlorpromazine has been studied in healthy volunteers, showing that quinidine can significantly alter the metabolism and excretion of chlorpromazine metabolites . Another study on the interaction between quinidine and propafenone in patients with different metabolizer phenotypes of debrisoquine has provided insights into the genetic component of interindividual variability in drug interactions .

科学研究应用

Modulation of Arrhythmogenic Effects

奎尼丁盐酸盐被研究其对心律失常的影响。它在心律失常性上表现出浓度依赖性,通常在增加晚期钠电流(I(Na))的情况下表现出双相效应,这会调节奎尼丁的心律失常性。这在对兔心脏和心肌细胞的研究中得到了证明(Wu et al., 2008)。

Separation and Determination Methodology

已经进行了关于分离和测定奎宁及其衍生物,包括奎尼丁的方法学发展研究。毛细管电泳已被用于此目的,展示了对奎尼丁、奎宁和辛奎尼丁的测定具有良好条件(Kluska et al., 2015)。

Interaction with Ion Channels

奎尼丁以与离子通道的相互作用而闻名,例如以电压依赖的方式阻塞Shab K+通道的开放孔。这种与孔K+离子的相互作用可能导致K+电导的不可逆性崩溃,揭示了药物与离子通道的复杂相互作用(Gómez-Lagunas, 2010)。

Global Accessibility Challenges

奎尼丁在全球范围内的可及性存在挑战,影响了其用于治疗像布氏综合征这样的危及生命的心室心律失常的可用性。奎尼丁的低价格和受限指示导致其在许多国家不可获得,构成严重的医疗危险(Viskin et al., 2013)。

Pharmacological Review

奎尼丁的药理特性已被广泛审查,突出了其在治疗患有先天性心律失常综合征的患者中的生命威胁性心律风暴中的关键作用。尽管临床处方减少,奎尼丁在现代抗心律失常疗法中仍然不可或缺(Serdoz et al., 2019)。

Safety and Effectiveness in Cardioversion

研究已评估了口服奎尼丁在持续性心房颤动心脏转复中的安全性和有效性,证明了其在将心房颤动转为窦性心律中的安全和有效使用(Kirpizidis et al., 2001)。

National Challenges in Quinidine Use

研究还关注了奎尼丁在使用和可及性方面的特点,特别是在像加拿大这样奎尼丁使用罕见的国家。这种罕见性与特定综合征中复发性心室心律失常的减少相关,强调了奎尼丁对潜在挽救生命疗法的重要性(Malhi et al., 2019)。

Influence of Gender on Tolerability

性别对奎尼丁的耐受性、安全性和有效性的影响已成为研究的课题。发现女性比男性更有可能因QT间期延长等副作用而中止奎尼丁,尽管其在两性中均有效(Higgins et al., 2015)。

安全和危害

属性

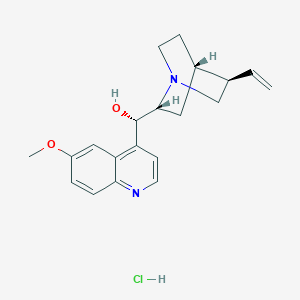

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSFSRMTJJPTCW-VJAUXQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinidine hydrochloride | |

CAS RN |

85135-88-2, 1668-99-1 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, dihydrochloride, (9S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85135-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S)-6'-methoxycinchonan-9-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P5V5597B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

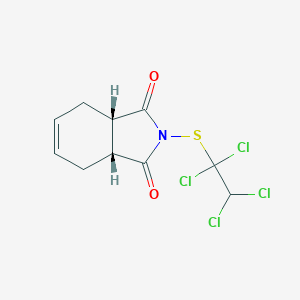

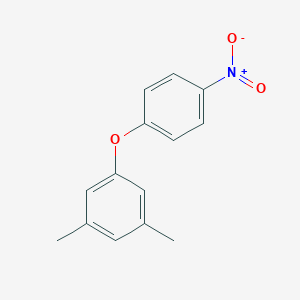

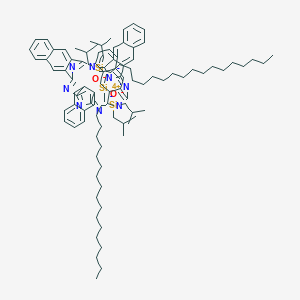

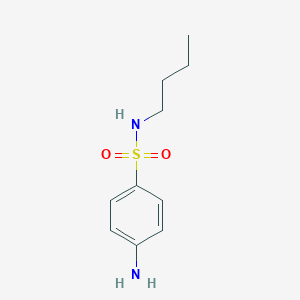

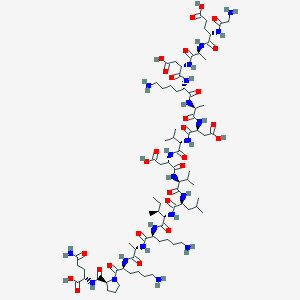

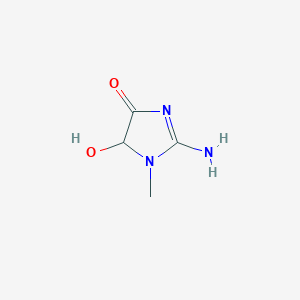

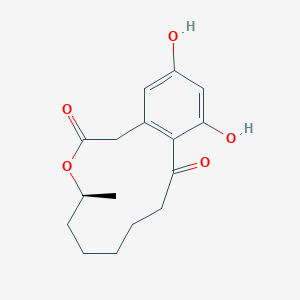

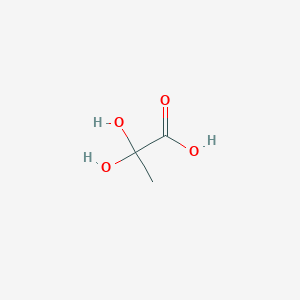

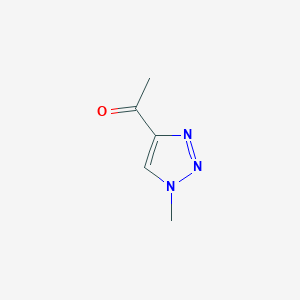

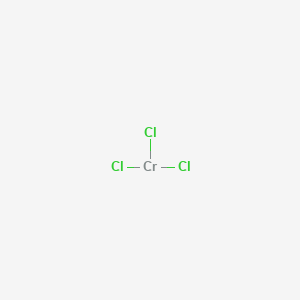

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)